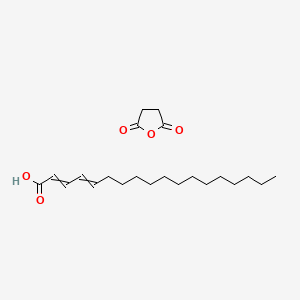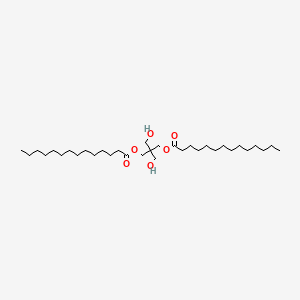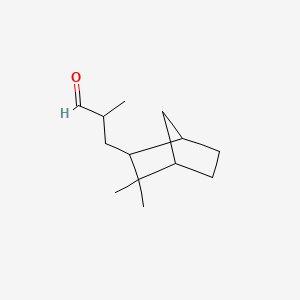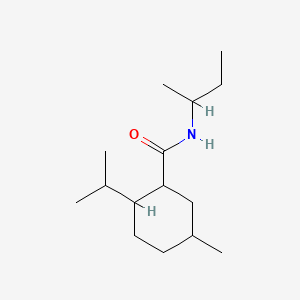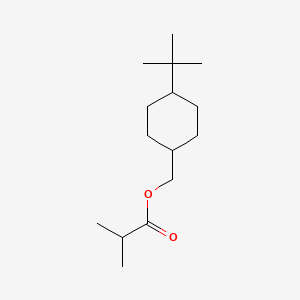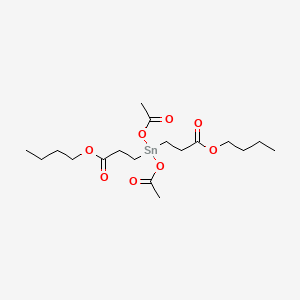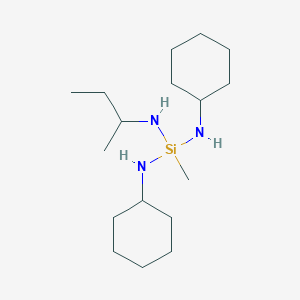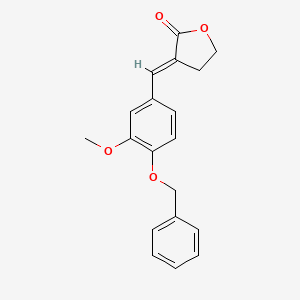
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones This compound is characterized by a furanone ring substituted with a benzyloxy and methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with dihydrofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their antifungal activities.
3-Phenyl-1-(3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)propenone: Studied for their potential therapeutic applications.
Uniqueness
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone stands out due to its unique combination of benzyloxy and methoxybenzylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5443-12-9 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3E)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C19H18O4/c1-21-18-12-15(11-16-9-10-22-19(16)20)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3/b16-11+ |
InChI Key |
IRFAZLLQRCECHR-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCOC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



